molecular formula C15H15N3O2 B7505253 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one

1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No. B7505253
M. Wt: 269.30 g/mol
InChI Key: QXOLWLGUHTYOKO-UHFFFAOYSA-N
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Description

1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one, also known as FDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FDP is a pyrazoline derivative that exhibits a wide range of biological activities, making it a promising candidate for various therapeutic interventions.

Mechanism of Action

The mechanism of action of 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in the inflammatory response and cancer progression. 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one has been shown to inhibit the activity of COX-2 and LOX, which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the inflammatory response. 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one has also been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer progression. Additionally, 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one has been shown to exhibit antioxidant and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one is its wide range of biological activities, making it a promising candidate for various therapeutic interventions. 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one is also relatively easy to synthesize, making it readily available for further studies. However, one of the limitations of 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the study of 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one. One of the areas of interest is the development of 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one and its potential toxicity. Additionally, the synthesis of 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one derivatives with improved biological activities and reduced toxicity is an area of active research.

Synthesis Methods

1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one can be synthesized using a variety of methods, including the one-pot reaction of 3-acetyl-2,5-dimethylfuran, 3-pyridinylhydrazine, and 1,3-diphenyl-1,3-propanedione in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of a pyrazoline intermediate, which is then oxidized to yield 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one.

Scientific Research Applications

1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one has been extensively studied for its potential applications in drug discovery and development. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-[3-(furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-15(19)18-13(14-6-4-8-20-14)9-12(17-18)11-5-3-7-16-10-11/h3-8,10,13H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOLWLGUHTYOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CN=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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